4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide
Overview
Description
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that features an adamantane moiety, a pyrazole ring, and a carboxamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:
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Formation of the Adamantylcarbonyl Intermediate: : The synthesis begins with the preparation of 1-adamantylcarbonyl chloride from adamantane. This is achieved by reacting adamantane with thionyl chloride (SOCl₂) under reflux conditions to form 1-adamantylcarbonyl chloride.
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Formation of the Pyrazole Intermediate: : The next step involves the synthesis of 1-methyl-1H-pyrazole-3-carboxylic acid. This can be achieved through the reaction of hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation.
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Coupling Reaction: : The final step is the coupling of 1-adamantylcarbonyl chloride with 1-methyl-1H-pyrazole-3-carboxamide. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) at low temperatures to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the adamantylcarbonyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the adamantylcarbonyl group.
Scientific Research Applications
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the pyrazole ring and carboxamide group contribute to its biological activity. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Contains an adamantyl group and an amine functional group.
1-Adamantylcarboxylic acid: Features an adamantyl group and a carboxylic acid functional group.
1-Methyl-1H-pyrazole-3-carboxamide: Contains a pyrazole ring and a carboxamide group.
Uniqueness
4-[(1-adamantylcarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxamide is unique due to the combination of the adamantylcarbonyl group with the pyrazole ring and carboxamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
4-(adamantane-1-carbonylamino)-1-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-20-8-12(13(19-20)14(17)21)18-15(22)16-5-9-2-10(6-16)4-11(3-9)7-16/h8-11H,2-7H2,1H3,(H2,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNXCITYZUBGLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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